4'-Formyl-biphenyl-3-carbonitrile

Description

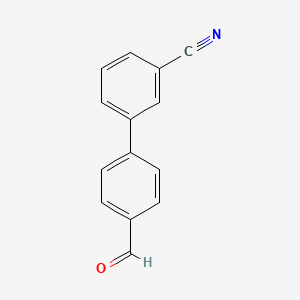

Structure

3D Structure

Properties

IUPAC Name |

3-(4-formylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c15-9-12-2-1-3-14(8-12)13-6-4-11(10-16)5-7-13/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBFCEQQNYPLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374687 | |

| Record name | 4'-Formyl-biphenyl-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230647-84-4 | |

| Record name | 4'-Formyl-biphenyl-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of 4'-Formyl-biphenyl-3-carbonitrile: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 4'-Formyl-biphenyl-3-carbonitrile, a bifunctional aromatic compound, presents a unique scaffold with potential applications in medicinal chemistry and organic electronics. Its structure, featuring a biphenyl core with strategically placed formyl and cyano groups, necessitates a thorough spectroscopic elucidation to confirm its identity and purity. This guide provides a comprehensive overview of the spectroscopic data for this compound (C₁₄H₉NO, Molecular Weight: 207.23 g/mol ), offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and experimental protocols for its acquisition and interpretation.

Chemical Structure

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, influenced by the electron-withdrawing nature of the formyl and cyano groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehydic proton (-CHO) |

| ~8.0 - 8.1 | m | 3H | Aromatic protons ortho to -CHO and proton between two EWGs |

| ~7.8 - 7.9 | m | 3H | Aromatic protons meta to -CHO and ortho to -CN |

| ~7.6 - 7.7 | t | 1H | Aromatic proton para to -CN |

| ~7.5 - 7.6 | t | 1H | Aromatic proton meta to -CN |

Note: Predicted chemical shifts are based on computational models and analysis of similar biphenyl derivatives. Actual experimental values may vary slightly.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals to determine the relative number of protons.

-

Interpretation of the ¹H NMR Spectrum

The downfield shift of the aldehydic proton to ~10.1 ppm is highly characteristic and a key identifier of the formyl group. The aromatic region will display a complex pattern of overlapping multiplets due to the coupling between the non-equivalent protons on the two phenyl rings. The protons on the formyl-substituted ring are expected to be more deshielded (shifted further downfield) due to the strong electron-withdrawing effect of the aldehyde. Protons ortho to the formyl and cyano groups will experience the most significant deshielding. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to definitively assign the proton-proton coupling networks within each aromatic ring.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehydic carbon (C=O) |

| ~145 | Quaternary carbon attached to -CHO |

| ~138 | Quaternary carbon of the biphenyl linkage (formyl-ring side) |

| ~135 | Quaternary carbon of the biphenyl linkage (cyano-ring side) |

| ~130 - 134 | Aromatic CH carbons |

| ~122 - 129 | Aromatic CH carbons |

| ~118 | Nitrile carbon (C≡N) |

| ~112 | Quaternary carbon attached to -CN |

Note: Predicted chemical shifts are based on computational models. The signals for quaternary carbons are typically weaker than those for protonated carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (for a 400 MHz ¹H instrument) or higher frequency spectrometer is required.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single line for each unique carbon atom.

-

A larger number of scans (typically several hundred to thousands) is necessary due to the low natural abundance of the ¹³C isotope.

-

Employ a wider spectral width to encompass the full range of carbon chemical shifts.

-

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and calibration.

Interpretation of the ¹³C NMR Spectrum

The most downfield signal at ~192 ppm is unequivocally assigned to the aldehydic carbonyl carbon. The nitrile carbon will appear around ~118 ppm. The aromatic region will contain a number of signals corresponding to the twelve aromatic carbons. The quaternary carbons can be distinguished from the protonated carbons by their generally lower intensity and can be definitively identified using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretching |

| ~2230 | Strong | C≡N (nitrile) stretching |

| ~1700 | Strong | C=O (aldehyde) stretching |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretching |

| ~800-850 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

| ~750-800 | Strong | C-H out-of-plane bending (meta-disubstituted ring) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a more modern and convenient method.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Interpretation of the IR Spectrum

The IR spectrum will be dominated by two very strong and characteristic absorption bands: the nitrile stretch around 2230 cm⁻¹ and the aldehyde carbonyl stretch at approximately 1700 cm⁻¹. The presence of these two intense bands is strong evidence for the bifunctional nature of the molecule. The aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching bands in the 1400-1600 cm⁻¹ region confirm the presence of the aromatic rings.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and gain further structural insights.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 207 | High | Molecular ion [M]⁺ |

| 206 | Moderate | [M-H]⁺ |

| 179 | Moderate | [M-CO]⁺ or [M-CHO]⁺ |

| 152 | Moderate | [M-CO-HCN]⁺ or [M-CHO-HCN]⁺ |

| 126 | Low | Further fragmentation |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method that induces fragmentation and provides a characteristic fingerprint of the molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The molecular ion peak [M]⁺ at m/z 207 will confirm the molecular weight of the compound. The fragmentation pattern will be indicative of the structure. A prominent peak at [M-H]⁺ (m/z 206) is common for aldehydes. Loss of the formyl group as a radical (CHO, 29 Da) or carbon monoxide (CO, 28 Da) would result in a significant fragment at m/z 178 or 179, respectively. Subsequent fragmentation of the biphenylnitrile core would lead to further characteristic ions.

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, incorporating ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data, in conjunction with the detailed experimental protocols and interpretation guidelines presented in this technical guide, will serve as a valuable resource for scientists working with this and related compounds. The synergistic use of these analytical techniques ensures the structural integrity and purity of the molecule, which is a critical prerequisite for its successful application in research and development.

References

-

PubChem. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. NMR Prediction Software. [Link]

-

NIST Chemistry WebBook. Biphenyl derivatives spectroscopic data. [Link]

Introduction: The Structural Significance of 4'-Formyl-biphenyl-3-carbonitrile

An In-Depth Technical Guide to the NMR Analysis of 4'-Formyl-biphenyl-3-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopy of this compound. It is designed to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds. The document will cover the foundational principles, experimental best practices, and detailed spectral interpretation, ensuring a high degree of scientific rigor and practical utility.

This compound is a bifunctional organic molecule that serves as a crucial building block in medicinal chemistry and materials science. Its rigid biphenyl scaffold, coupled with the reactive aldehyde and cyano functionalities, makes it a versatile precursor for the synthesis of complex molecular architectures, including pharmaceutical agents and functional materials.

Accurate structural elucidation is paramount to confirming the identity and purity of synthesized this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose. This guide will walk through the complete process of NMR analysis, from sample preparation to the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, leveraging both one-dimensional and two-dimensional NMR techniques.

Part 1: Foundational NMR Principles for Aromatic Systems

The NMR spectrum of this compound is governed by the electronic environment of each nucleus. The key structural features influencing the chemical shifts (δ) are:

-

Aromatic Rings: The biphenyl system's ring currents generally deshield the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to aliphatic protons.

-

Electron-Withdrawing Groups (EWGs): Both the formyl (-CHO) and cyano (-CN) groups are potent EWGs. They withdraw electron density from the aromatic rings through resonance and inductive effects. This deshields adjacent protons and carbons, shifting their signals further downfield.

-

The formyl group strongly deshields the ortho protons on its ring. The aldehyde proton itself is highly deshielded and appears at a characteristic downfield position.

-

The cyano group also deshields adjacent nuclei, though its effect is generally less pronounced than that of the formyl group.

-

-

Inter-ring Interactions: The dihedral angle between the two phenyl rings can influence the extent of π-conjugation, which in turn can subtly affect the chemical shifts of the protons and carbons.

Part 2: Experimental Protocol for High-Resolution NMR

Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol outlines the best practices for the analysis of this compound.

Step 1: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common and effective choice for this molecule. For solubility tests, a small amount of the compound can be tested in a vial with the non-deuterated solvent first.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for ¹H and ¹³C NMR, as well as for most 2D NMR experiments, on a modern spectrometer (400 MHz or higher).

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used. However, modern NMR spectrometers can lock onto the deuterium signal of the solvent and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Step 2: NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation:

-

¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

-

¹³C NMR (Carbon): Shows the number of different types of carbon atoms in the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.

-

COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular structure.

The workflow for data acquisition and analysis is illustrated below.

Caption: Workflow for NMR analysis of this compound.

Part 3: Spectral Interpretation and Data Analysis

The following section details the expected NMR data for this compound and provides a guide to its interpretation. The proton numbering scheme used for assignment is shown below.

Structure and Numbering:

Caption: Structure and proton numbering for this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum will exhibit signals corresponding to the aldehyde proton and the eight aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aldehyde | 9.9 - 10.1 | s (singlet) | - | 1H |

| H-2', H-6' | 7.9 - 8.0 | d (doublet) | ~ 8.0 | 2H |

| H-3', H-5' | 7.7 - 7.8 | d (doublet) | ~ 8.0 | 2H |

| H-2 | 7.8 - 7.9 | t (triplet) or s | ~ 1.5 | 1H |

| H-4 | 7.7 - 7.8 | dt (doublet of triplets) | ~ 7.7, 1.3 | 1H |

| H-5 | 7.5 - 7.6 | t (triplet) | ~ 7.8 | 1H |

| H-6 | 7.8 - 7.9 | ddd (doublet of doublets of doublets) | ~ 7.8, 1.7, 1.1 | 1H |

-

Aldehyde Proton: The most downfield signal, a sharp singlet, is characteristic of the formyl proton.

-

Ring A (Formyl-substituted): Protons H-2' and H-6' are ortho to the aldehyde and are thus strongly deshielded. They appear as a doublet due to coupling with H-3' and H-5', respectively. H-3' and H-5' are also a doublet, coupled to H-2' and H-6'.

-

Ring B (Cyano-substituted): The signals for this ring are more complex due to the different meta and ortho coupling patterns. H-2 is a triplet or narrow singlet due to small meta couplings. H-5 is a triplet due to ortho coupling to H-4 and H-6. H-4 and H-6 are more complex multiplets due to both ortho and meta couplings.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals (two carbons, C-2' and C-6', are equivalent by symmetry, as are C-3' and C-5').

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-aldehyde (CHO) | 191 - 192 |

| C-1' | 135 - 136 |

| C-4' | 140 - 141 |

| C-2', C-6' | 130 - 131 |

| C-3', C-5' | 129 - 130 |

| C-1 | 142 - 143 |

| C-3 | 112 - 113 |

| C-Nitrile (CN) | 118 - 119 |

| C-2 | 133 - 134 |

| C-4 | 130 - 131 |

| C-5 | 129 - 130 |

| C-6 | 131 - 132 |

-

Key Signals: The aldehyde carbon is the most downfield signal. The nitrile carbon is also characteristic. The two quaternary carbons where the rings are joined (C-1 and C-4') and the carbons bearing the functional groups (C-1', C-3) are also readily identifiable.

2D NMR Correlation Analysis

2D NMR is indispensable for unambiguous assignments.

-

COSY: Will show correlations between adjacent protons. For example, a cross-peak between the signals for H-2' and H-3' will confirm their ortho relationship. Similarly, correlations between H-4, H-5, and H-6 will establish the connectivity of the second ring.

-

HSQC: Directly links each proton to its attached carbon, allowing for the assignment of the protonated carbons.

-

HMBC: This is the key to assigning the quaternary carbons and linking the two rings. Key expected correlations are illustrated below.

Caption: Key expected HMBC correlations for structural confirmation.

-

H-aldehyde to C-4': A crucial ³J correlation from the aldehyde proton to the carbon at the junction of the two rings (C-4') confirms the position of the formyl group.

-

H-3'/H-5' to C-1: A ³J correlation from these protons to the other junction carbon (C-1) helps to link the two rings together.

-

H-6 to C-Nitrile: A ³J correlation from H-6 to the nitrile carbon confirms the position of the cyano group.

Conclusion

The comprehensive NMR analysis of this compound, employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, allows for the complete and unambiguous assignment of its structure. The methodology and interpretation guide presented here provide a robust framework for researchers, ensuring the confident characterization of this important chemical entity. By understanding the interplay of the molecule's structural features with its NMR spectral properties, scientists can verify the successful synthesis and purity of their compounds, which is a critical step in drug discovery and materials science research.

References

-

PubChem Compound Summary for CID 2819895, this compound. National Center for Biotechnology Information. [Link]

-

Introduction to NMR Spectroscopy. Michigan State University, Department of Chemistry. [Link]

-

Two-Dimensional NMR Spectroscopy. University of California, Davis, Department of Chemistry. [Link]

The Pursuit of Crystalline Order: A Technical Guide to the Crystal Structure of 4'-Formyl-biphenyl-3-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 4'-Formyl-biphenyl-3-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure has yet to be reported in the public domain, this document serves as a detailed roadmap for researchers and drug development professionals aiming to uncover its three-dimensional architecture. We present a robust synthetic protocol, a survey of applicable crystallization techniques, and a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, we delve into computational methodologies, including Hirshfeld surface analysis, to predict and understand the intermolecular interactions that are likely to govern the crystal packing of this intriguing biphenyl derivative.

Introduction: The Significance of Crystalline Architecture

The precise arrangement of molecules in a crystalline solid dictates a multitude of its physical and chemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for rational drug design and development. This compound, with its constituent formyl and cyano moieties, presents a fascinating case for the study of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in the formation of stable crystal lattices. This guide is designed to equip researchers with the foundational knowledge and practical protocols to determine the crystal structure of this and similar biphenyl compounds, thereby unlocking their full potential in various scientific applications.

Synthesis and Characterization of this compound

A reliable synthesis of high-purity this compound is the essential first step towards obtaining single crystals suitable for X-ray diffraction. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of the C-C bond between the two phenyl rings in the target molecule.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with 4-bromobenzaldehyde. This reaction is known for its high yields and tolerance of a wide range of functional groups, making it ideal for this purpose.

Reaction Scheme:

Experimental Protocol: Synthesis

Materials:

-

3-Cyanophenylboronic acid

-

4-Bromobenzaldehyde

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 3-cyanophenylboronic acid (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a 4:1 mixture of toluene and ethanol.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Prior to crystallization attempts, it is crucial to confirm the identity and purity of the synthesized compound using various spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.5-8.2 ppm, a singlet for the aldehyde proton around 10.0 ppm. |

| ¹³C NMR | Aromatic carbons between 120-145 ppm, the nitrile carbon around 118 ppm, and the aldehyde carbonyl carbon near 192 ppm. |

| FTIR (cm⁻¹) | Aromatic C-H stretching (~3100-3000), a sharp C≡N stretching peak (~2230), a strong C=O stretching peak for the aldehyde (~1705), and C=C stretching peaks in the aromatic region (~1600-1450).[1][2][3][4][5] |

Crystallization: The Gateway to Structure Determination

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. A variety of techniques should be explored to find the optimal conditions for the crystallization of this compound.

Common Crystallization Techniques for Small Organic Molecules

1. Slow Evaporation:

-

Principle: A saturated solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals begin to form.[6][7]

-

Procedure:

-

Dissolve the purified compound in a suitable solvent or solvent mixture at room temperature to create a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation.

-

Leave the vial undisturbed in a vibration-free environment.

-

2. Vapor Diffusion:

-

Principle: A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[7]

-

Procedure:

-

Prepare a concentrated solution of the compound in a "good" solvent.

-

Place a small amount of this solution in a small vial.

-

Place the small vial inside a larger jar containing a layer of the "anti-solvent".

-

Seal the larger jar and leave it undisturbed.

-

3. Liquid-Liquid Diffusion (Layering):

-

Principle: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[8][9]

-

Procedure:

-

Dissolve the compound in a dense solvent.

-

Carefully layer a less dense anti-solvent on top of the solution, minimizing mixing.

-

Seal the container and allow it to stand undisturbed.

-

Solvent Selection

The choice of solvent is critical for successful crystallization. A systematic screening of solvents with varying polarities is recommended.

Table 2: Potential Solvents for Crystallization Screening

| Solvent Class | Examples |

| Non-polar | Hexane, Toluene |

| Moderately Polar | Dichloromethane, Ethyl Acetate, Acetone |

| Polar | Ethanol, Methanol, Acetonitrile |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement.[10][11][12][13][14]

Experimental Workflow

The following diagram outlines the major steps involved in a single-crystal X-ray diffraction experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.[11]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.

-

Validation and Analysis: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions are then analyzed.

Computational Insights: Predicting and Understanding Crystal Packing

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure of this compound.

Molecular Geometry Optimization

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the most stable conformation of the molecule in the gas phase. This provides a starting point for understanding the molecular shape that will pack in the crystal lattice.[15][16][17][18]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[19][20][21][22][23] By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.

The following diagram illustrates the concept of Hirshfeld surface analysis.

Caption: Conceptual Workflow for Hirshfeld Surface Analysis.

For this compound, we can predict the following key intermolecular interactions:

-

C-H···N hydrogen bonds: The nitrile nitrogen is a potential hydrogen bond acceptor.

-

C-H···O hydrogen bonds: The formyl oxygen is also a potential hydrogen bond acceptor.

-

π-π stacking: The aromatic biphenyl system is likely to engage in π-π stacking interactions.

-

C-H···π interactions: The aromatic rings can also act as acceptors for C-H···π interactions.

Conclusion

This technical guide has outlined a comprehensive, albeit prospective, approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers will be well-equipped to tackle this challenge. The integration of computational methods will further aid in the prediction and rationalization of the resulting crystal structure. The elucidation of this structure will undoubtedly provide valuable insights into the solid-state properties of this important class of molecules and pave the way for their further application in drug development and materials science.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Coles, S. J., & Probert, M. R. (2021). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 50(14), 8349-8374. [Link]

-

Varvoglis, A., & Papadopoulos, A. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(6), 82. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. [Link]

-

Probert, M. R. (2021). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 50(14), 8349-8374. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

Al-Majid, A. M., El-Faham, A., & Gomaa, M. A. (2022). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 27(19), 6649. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1638. [Link]

-

EPFL. (n.d.). Crystallization of small molecules. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

-

X-Ray D. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]

-

University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

-

LibreTexts. (2021, October 29). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

McCunn, L. R. (n.d.). FTIR Analysis of the Radical and Molecular Products of Thermal Decomposition of Aldehydes and Nitrite Esters. American Chemical Society. [Link]

-

Chemistry Learning. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance [Video]. YouTube. [Link]

-

Matta, C. F. (2019). Biphenyl: A stress tensor and vector-based perspective explored within the quantum theory of atoms in molecules. Journal of Computational Chemistry, 40(30), 2533-2550. [Link]

-

Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy. National Journal of Advanced Research, 11(2). [Link]

-

Arrazola, J. M., et al. (2021). Variational quantum algorithm for molecular geometry optimization. arXiv preprint arXiv:2106.13840. [Link]

-

LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PennyLane Demos. (2021, June 29). Optimization of molecular geometries. [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

Leclerc, E. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Glasgow). [Link]

-

Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]

-

Kassal, I., & Aspuru-Guzik, A. (2009). Quantum Algorithm for Molecular Properties and Geometry Optimization. arXiv preprint arXiv:0908.1921. [Link]

-

Quantum Zeitgeist. (2025, September 14). Quantum Co-optimization Achieves Breakthrough In Molecular Geometry Prediction. [Link]

- Google Patents. (n.d.).

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. [Link]

-

Iglesias, M., S-Gómez, L., & F-García, M. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384. [Link]

-

ChemRxiv. (2023, August 14). Learning the Language of NMR: Structure Elucidation from NMR spectra using Transformer Models. [Link]

-

Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

Sources

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Report: FTIR Analysis of the Radical and Molecular Products of Thermal Decomposition of Aldehydes and Nitrite Esters (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. sptlabtech.com [sptlabtech.com]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 14. geo.umass.edu [geo.umass.edu]

- 15. [2106.13840] Variational quantum algorithm for molecular geometry optimization [arxiv.org]

- 16. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 17. dash.harvard.edu [dash.harvard.edu]

- 18. quantumzeitgeist.com [quantumzeitgeist.com]

- 19. researchgate.net [researchgate.net]

- 20. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]

- 21. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 23. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties | MDPI [mdpi.com]

A Guide to the Thermal Stability of 4'-Formyl-biphenyl-3-carbonitrile: A Methodological & Predictive Analysis

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 4'-Formyl-biphenyl-3-carbonitrile, a key intermediate in pharmaceutical and materials science research. In the absence of specific published thermal degradation data for this compound, this document serves as a practical and theoretical manual for researchers. It outlines detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explains the scientific rationale behind experimental choices, and discusses the interpretation of potential results based on the molecule's structural components. This guide is intended to empower researchers, scientists, and drug development professionals to conduct robust thermal stability studies and to foster a deeper understanding of the thermal behavior of complex aromatic compounds.

Introduction: The Significance of Thermal Stability in Drug Development and Materials Science

The thermal stability of a chemical compound is a critical parameter that dictates its suitability for various applications, from pharmaceutical formulation to materials processing. For a molecule like this compound, which possesses a unique combination of a rigid biphenyl core, a reactive aldehyde group, and a polar nitrile moiety, understanding its behavior at elevated temperatures is paramount. Thermal degradation can lead to loss of efficacy, the formation of toxic byproducts, and compromised material integrity. Therefore, a thorough evaluation of thermal stability is a non-negotiable aspect of the research and development process.

This guide provides a foundational approach to characterizing the thermal properties of this compound. While specific experimental data for this compound is not yet widely available, the principles and methodologies outlined herein are based on established thermal analysis techniques for organic molecules and are designed to yield reliable and reproducible results.

Molecular Structure and its Implications for Thermal Stability

This compound (C₁₄H₉NO) is an aromatic compound with a molecular weight of 207.23 g/mol .[1][2] Its structure is characterized by three key functional groups that will influence its thermal behavior:

-

Biphenyl Core: The biphenyl group provides significant rigidity and aromaticity to the molecule. This structure is generally associated with high thermal stability due to the strength of the aromatic C-C and C-H bonds.

-

Formyl (Aldehyde) Group (-CHO): The aldehyde group is a potential site for thermal decomposition. Aromatic aldehydes can undergo various thermal reactions, including decarbonylation (loss of CO) at high temperatures.[3]

-

Nitrile Group (-C≡N): The nitrile group is generally considered to be thermally stable. However, under certain conditions, it can participate in polymerization or other reactions at elevated temperatures.

The interplay of these functional groups will determine the overall thermal profile of the molecule.

Experimental Assessment of Thermal Stability

The primary techniques for evaluating the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA): A Protocol for Determining Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4][5] This technique is invaluable for determining the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual mass.

Instrumentation:

-

A calibrated thermogravimetric analyzer with a high-precision balance.

-

Alumina or platinum sample pans.

-

High-purity nitrogen as a purge gas to create an inert atmosphere.

Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder to ensure uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a tared TGA pan.[6]

-

Record the initial mass precisely.

TGA Method Parameters:

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.[6]

-

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Data Collection: Continuously record the sample mass and temperature.

The following table summarizes the anticipated quantitative data from a TGA experiment on this compound.

| Parameter | Hypothetical Value | Interpretation |

| Onset of Decomposition (Tonset) | ~250°C | The temperature at which significant mass loss begins. Below this temperature, the compound is considered thermally stable under the given conditions. |

| Decomposition Stage 1 | 250°C - 350°C | This initial, potentially minor, mass loss could be attributed to the loss of the formyl group as carbon monoxide. |

| Decomposition Stage 2 | 350°C - 500°C | The major mass loss event, likely corresponding to the breakdown of the biphenyl-nitrile backbone. |

| Residual Mass at 600°C | < 5% | A small amount of char residue is expected for an aromatic compound. |

The derivative thermogravimetric (DTG) curve would show peaks corresponding to the maximum rate of mass loss for each decomposition stage, providing a clearer indication of the distinct degradation steps.

Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to identify thermal events such as melting, crystallization, and glass transitions.

Instrumentation:

-

A calibrated Differential Scanning Calorimeter.

-

Hermetically sealed aluminum pans.

-

High-purity nitrogen as a purge gas.

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered this compound into a tared aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation or evaporation.

-

Prepare an empty, sealed aluminum pan as a reference.

DSC Method Parameters:

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 300°C (or a temperature just beyond the melting point observed in a preliminary scan) at a heating rate of 10°C/min.[8]

-

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Data Collection: Continuously record the heat flow as a function of temperature.

Sources

- 1. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile | C14H9NO | CID 1394062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 6. 769971-95-1|3'-Formyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile|BLD Pharm [bldpharm.com]

- 7. The thermal decomposition of primary aromatic nitramines - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 8. This compound [chemicalbook.com]

A Comprehensive Technical Guide to 4'-Formyl-biphenyl-3-carbonitrile

This guide provides an in-depth exploration of 4'-Formyl-biphenyl-3-carbonitrile, a key intermediate in contemporary drug discovery and organic synthesis. We will delve into its chemical identity, synthesis, analytical characterization, and its significant role as a molecular scaffold in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Strategic Importance of this compound

This compound, with the CAS Number 230647-84-4 , is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry.[1] Its structure, featuring a biphenyl core, is a privileged scaffold in numerous biologically active compounds.[2][3][4] The presence of a formyl (-CHO) group and a nitrile (-CN) group at opposite ends of the biphenyl system provides two reactive handles for diverse chemical transformations. This dual functionality allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceutical agents.[3]

The biphenyl moiety offers a degree of conformational flexibility and lipophilicity that is often crucial for effective binding to biological targets.[4] The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for a carbonyl or hydroxyl group, and can participate in various chemical reactions.[5][6] The formyl group is a precursor for a wide array of chemical modifications, including reductive amination, oxidation to a carboxylic acid, and olefination reactions. The strategic placement of these groups in this compound makes it an attractive starting material for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| CAS Number | 230647-84-4 | [1] |

| Molecular Formula | C₁₄H₉NO | [7][8] |

| Molecular Weight | 207.23 g/mol | [7][8] |

| IUPAC Name | 4'-(Formyl)-[1,1'-biphenyl]-3-carbonitrile | |

| Synonyms | 3-(4-Formylphenyl)benzonitrile | |

| Appearance | Off-white to pale yellow solid (typical) | |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[9][10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid or ester, offering high yields and excellent functional group tolerance.[11][12]

General Reaction Scheme

The synthesis typically involves the coupling of 3-bromobenzonitrile with (4-formylphenyl)boronic acid.

Caption: General workflow for the Suzuki-Miyaura coupling synthesis.

Step-by-Step Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzonitrile (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., Argon or Nitrogen) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons in the biphenyl system and a distinct singlet for the aldehyde proton, typically in the range of 9.9-10.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms, including the characteristic peaks for the nitrile carbon (around 118-120 ppm) and the aldehyde carbonyl carbon (around 190-192 ppm).[13][14][15][16][17]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹ and the aldehyde group (C=O stretch) around 1690-1715 cm⁻¹.[18][19][20][21]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 207.23.[22][23]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) is typically employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both chromatographic separation and mass identification, confirming the purity and identity of the product in a single analysis.

Caption: A typical workflow for the analytical characterization of the synthesized product.

Applications in Drug Discovery and Medicinal Chemistry

The biphenyl carbonitrile scaffold is a recurring motif in a variety of therapeutic agents. This compound serves as a versatile starting material for the synthesis of compounds targeting a range of diseases.

Role as a Pharmacophore

The biphenyl unit can effectively position functional groups in the binding pockets of enzymes and receptors. The nitrile group often acts as a key pharmacophoric element, participating in crucial hydrogen bonding or polar interactions with the target protein.[5][6]

Bioisosteric Replacement

In drug design, the nitrile group can serve as a bioisostere for other functional groups, such as a carboxylic acid or a tetrazole.[24] This substitution can lead to improved metabolic stability, cell permeability, and pharmacokinetic properties of a drug candidate.

Precursor for Advanced Intermediates

The formyl and nitrile groups of this compound can be elaborated into more complex functionalities, enabling the synthesis of a diverse library of compounds for screening. For example, the formyl group can be converted into various heterocyclic rings, which are common in many drug molecules.

Sources

- 1. 230647-84-4|4'-Formyl-[1,1'-biphenyl]-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. blumberginstitute.org [blumberginstitute.org]

- 3. nbinno.com [nbinno.com]

- 4. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy | MDPI [mdpi.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. [1,1'-Biphenyl]-3-carbonitrile | C13H9N | CID 34340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Biphenyl(92-52-4) 13C NMR [m.chemicalbook.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Biphenyl [webbook.nist.gov]

- 21. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile(52364-71-3) IR Spectrum [chemicalbook.com]

- 22. dev.spectrabase.com [dev.spectrabase.com]

- 23. [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- [webbook.nist.gov]

- 24. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational In-Depth Guide to 4'-Formyl-biphenyl-3-carbonitrile: Molecular Structure, Electronic Properties, and Reactivity Analysis

Abstract

This technical guide provides a comprehensive theoretical examination of 4'-Formyl-biphenyl-3-carbonitrile, a molecule of significant interest due to its biphenyl scaffold, a common feature in medicinal chemistry and materials science. Leveraging first-principles quantum chemical methods, specifically Density Functional Theory (DFT), we elucidate the molecule's fundamental properties. This guide details the optimized three-dimensional geometry, with a focus on the critical inter-ring torsional angle that governs its conformation. We further explore its electronic landscape through analysis of Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) map, which are key indicators of chemical reactivity and intermolecular interaction sites. Predicted spectroscopic signatures (IR and UV-Vis) are also presented. The insights derived from these theoretical studies are invaluable for researchers in drug discovery and materials science, offering a foundational understanding to guide rational molecular design and synthesis.

Introduction to this compound

This compound, with the chemical formula C₁₄H₉NO, is an aromatic compound featuring a biphenyl core structure. This core is substituted with a formyl (-CHO) group at the 4'-position of one phenyl ring and a nitrile (-CN) group at the 3-position of the other. The biphenyl moiety is a privileged scaffold in drug development, acting as a crucial anchor point for binding to biological targets such as the programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. The specific functionalization with electron-withdrawing formyl and cyano groups modulates the electronic properties and steric profile of the molecule, making it a compelling candidate for theoretical investigation.

This guide moves beyond basic characterization to provide a detailed computational workflow and analysis, demonstrating how theoretical modeling can predict molecular properties and inform experimental research. For professionals in drug development, this analysis offers a blueprint for understanding how subtle structural changes can influence a molecule's potential for biological interaction.

The Imperative of Theoretical Modeling in Modern Research

In an era of high-throughput screening and complex molecular design, theoretical and computational studies serve as an indispensable tool. They provide a cost-effective and time-efficient means to predict molecular structure, stability, reactivity, and spectroscopic properties before a single gram of substance is synthesized. Methodologies like Density Functional Theory (DFT) have become robust and reliable for small organic molecules, offering accuracy that closely parallels experimental results.

For drug discovery, these models are critical for:

-

Rational Design: Understanding the three-dimensional shape and electronic charge distribution allows for the design of molecules with higher specificity and affinity for a target receptor.

-

Reactivity Prediction: Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) helps identify which parts of a molecule are likely to engage in chemical reactions or form key intermolecular interactions, such as hydrogen bonds.

-

Interpretation of Experimental Data: Predicted spectroscopic data (e.g., IR, UV-Vis) can aid in the characterization and confirmation of newly synthesized compounds.

This guide provides a practical, reproducible protocol for conducting such a theoretical analysis.

Detailed Protocol for Computational Analysis

The following protocol outlines a self-validating workflow for the theoretical characterization of this compound using standard quantum chemistry software (e.g., Gaussian, ORCA).

Step 1: Initial Structure and Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule in the gas phase.

-

Structure Generation: An initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Method Selection: Density Functional Theory (DFT) is chosen for its excellent balance of computational cost and accuracy.

-

Functional: The B3LYP hybrid functional is selected, as it is widely validated for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model bond angles.

-

-

Execution: The geometry optimization calculation is performed. The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are effectively zero, representing a stationary point.

Step 2: Vibrational Frequency Calculation and Validation

This step is essential to validate the result of the geometry optimization.

-

Execution: A frequency calculation is performed on the optimized geometry from Step 1, using the same DFT method (B3LYP/6-311++G(d,p)).

-

Validation: The output is checked for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), requiring re-optimization.

-

Output: This calculation also provides the predicted infrared (IR) spectrum, including the frequencies and intensities of vibrational modes.

Step 3: Electronic and Spectroscopic Property Calculation

With a validated ground-state structure, the electronic and spectroscopic properties can be calculated.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimization output.

-

Molecular Electrostatic Potential (MEP): An MEP surface is calculated and visualized. This surface maps the electrostatic potential onto the molecule's electron density, revealing electron-rich (negative) and electron-poor (positive) regions.

-

UV-Vis Spectrum Prediction: To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized structure. This simulates the electronic transitions from the ground state to various excited states.

Caption: Workflow for the theoretical analysis of molecular properties.

Analysis of Molecular Geometry and Conformation

The geometry of this compound is defined by standard aromatic bond lengths and angles, but its most significant structural parameter is the dihedral (torsion) angle between the two phenyl rings. This angle dictates the degree of π-conjugation across the molecule and its overall 3D shape, which is critical for molecular recognition.

Our DFT B3LYP/6-311++G(d,p) calculations predict a non-planar, twisted conformation in the gas phase.

| Parameter | Calculated Value | Significance |

| Inter-ring Dihedral Angle | ~43.5° | A non-zero angle indicates steric repulsion between ortho-hydrogens on adjacent rings, preventing a fully planar structure. This value is consistent with experimental findings for unsubstituted biphenyl in the gas phase (~42-45°).[1] |

| C-C Inter-ring Bond Length | ~1.49 Å | Slightly shorter than a typical C-C single bond (~1.54 Å) due to partial double bond character from π-conjugation. |

| C=O Bond Length (Formyl) | ~1.21 Å | Typical value for an aldehyde carbonyl group. |

| C≡N Bond Length (Nitrile) | ~1.16 Å | Typical value for a nitrile triple bond. |

The calculated dihedral angle of ~43.5° represents a delicate balance: the twist relieves steric strain, but it also reduces the orbital overlap between the rings. This reduction in conjugation has direct consequences for the electronic properties, as a more twisted conformation generally leads to a larger HOMO-LUMO gap.[2][3] It is crucial to note that in a solid-state crystal, intermolecular packing forces could favor a more planar conformation.[4]

Caption: Key structural feature: the inter-ring dihedral angle.

Electronic and Quantum Chemical Properties

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[5]

| Orbital | Calculated Energy (eV) | Description |

| HOMO | -6.85 eV | The electron density is primarily delocalized across the entire biphenyl π-system, with significant contribution from the cyano-substituted ring. |

| LUMO | -2.52 eV | The electron density is also delocalized across both rings, but with a larger concentration on the formyl-substituted ring, particularly on the C=O bond. |

| ΔE (Gap) | 4.33 eV | A moderate gap, suggesting the molecule is kinetically stable but reactive enough to participate in chemical and biological interactions. A smaller gap generally correlates with higher reactivity.[5] |

The distribution of the HOMO and LUMO across different parts of the molecule indicates that an electronic excitation (e.g., upon absorbing UV light) would involve a charge transfer from the cyano-substituted ring towards the formyl-substituted ring.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions. It maps regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, the MEP analysis reveals:

-

Most Negative Regions (Red/Yellow): These are concentrated around the electronegative oxygen atom of the formyl group and the nitrogen atom of the nitrile group. These sites are electron-rich and are the primary locations for hydrogen bond acceptance or interaction with electrophiles.

-

Positive Regions (Blue): These are located around the aromatic hydrogen atoms and, most prominently, the hydrogen atom of the formyl group. These sites are electron-deficient and are susceptible to nucleophilic attack.

This charge landscape is critical in a drug development context, as the negative potential sites on the oxygen and nitrogen atoms are prime candidates for forming directed hydrogen bonds within a protein's active site, a key component of ligand binding.

Predicted Spectroscopic Signatures

Infrared (IR) Spectrum

The calculated vibrational frequencies provide a predicted IR spectrum that can be used to identify the compound. The most characteristic peaks are associated with its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Nitrile C≡N Stretch | ~2235 | Strong, Sharp |

| Aldehyde C=O Stretch | ~1710 | Very Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

The strong, distinct signals for the nitrile and carbonyl stretches are unambiguous identifiers for this molecule in an experimental IR spectrum.

UV-Visible Spectrum

The TD-DFT calculation predicts the electronic transitions that give rise to UV-Vis absorption. The primary absorption is expected to be due to π → π* transitions within the conjugated biphenyl system.

-

Predicted λ_max: A strong absorption band is predicted around 280-295 nm .

-

Origin: This transition corresponds primarily to the excitation of an electron from the HOMO to the LUMO. The energy of this absorption is directly related to the HOMO-LUMO gap. Twisting the dihedral angle away from planarity disrupts conjugation, which typically results in a blue-shift (shift to shorter wavelength) and an increase in the HOMO-LUMO energy gap.[2][3]

Conclusion and Future Directions

This guide has detailed a comprehensive theoretical analysis of this compound using DFT methods. We have established its stable, non-planar ground-state geometry and elucidated its electronic structure, identifying key sites for molecular interactions through FMO and MEP analysis. The predicted spectroscopic data provide clear signatures for experimental characterization.

The key takeaways for researchers are:

-

The molecule's twisted conformation is a critical structural feature influencing its electronic properties.

-

The formyl oxygen and nitrile nitrogen are the primary centers for electrophilic interactions and hydrogen bonding.

-

The HOMO-LUMO gap of 4.33 eV indicates a stable yet reactive molecule, a desirable trait for bioactive compounds.

These foundational findings provide the necessary parameters for more advanced computational studies. Future work should include molecular docking simulations to investigate the binding of this molecule into specific protein targets, and molecular dynamics (MD) simulations to study its conformational flexibility and interactions in a solvated, biological environment.

References

-

Rana, M. K., & Manogaran, S. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ResearchGate. [Link]

-

Rana, M. K., & Manogaran, S. (n.d.). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]

-

Fun, H.-K., et al. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Software for Chemistry & Materials. (2019). ADF Tutorial: How To Rotate Around a Dihedral Angle and Calculate Barriers. YouTube. [Link]

-

Im, H.-S., & Bernstein, E. R. (1988). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. The Journal of Chemical Physics. [Link]

-

National Center for Biotechnology Information. (n.d.). 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. PubChem. [Link]

-

Elhenawy, A., et al. (2013). The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as calculated by the PM3 semiempirical method. ResearchGate. [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Schrödinger. [Link]

-

Mondal, S., et al. (2023). HOMO-LUMO orbitals and the energy gap of the different solvents (ethanol, methanol, water, acetonitrile and DMSO). ResearchGate. [Link]

-

PubChemLite. (n.d.). Methyl 4'-formyl[1,1'-biphenyl]-3-carboxylate. PubChemLite. [Link]

-

PubChemLite. (n.d.). 4'-formyl-[1,1'-biphenyl]-2-carbonitrile (C14H9NO). PubChemLite. [Link]

-

ResearchGate. (n.d.). Compound 4 HOMO-LUMO energy maps and band gap. ResearchGate. [Link]

-

Oyebamiji, A. K., & Semire, B. (2025). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures. ACS Omega. [Link]

-

Unni, V. G., et al. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Shukla, B. K., et al. (2012). The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule projected on the 0.001 electrons/bohr 3 isodensity surface. ResearchGate. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of BI3 molecules mapped onto... ResearchGate. [Link]

-

Asath, R. M., et al. (2025). Quantum Chemical Calculation and in-Silico Α-Amylaze Inhibitory Prediction of p-Benzyloxy-based Prop-2. Journal of Scientific Research. [Link]

Sources

- 1. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. learn.schrodinger.com [learn.schrodinger.com]

An In-depth Technical Guide to the Electronic Properties of 4'-Formyl-biphenyl-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 4'-Formyl-biphenyl-3-carbonitrile, a bifunctional aromatic molecule with potential applications in materials science and drug discovery. The guide details the synthesis, theoretical investigation, and experimental characterization of this compound. A significant focus is placed on the interplay between the electron-withdrawing formyl and nitrile groups and their influence on the molecule's electronic structure, spectroscopic behavior, and electrochemical characteristics. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structure-property relationships in substituted biphenyl systems.

Introduction: The Significance of Substituted Biphenyls

Biphenyl scaffolds are prevalent in a wide array of functional materials and pharmacologically active compounds. The torsional angle between the two phenyl rings, along with the nature and position of substituents, dictates the molecule's conformation and, consequently, its electronic and biological properties. The introduction of both an electron-donating or -withdrawing group can lead to interesting photophysical behaviors, such as intramolecular charge transfer (ICT), which are highly sensitive to the surrounding environment.

This compound presents a compelling case study. The presence of a formyl group at the 4'-position and a nitrile group at the 3-position—both potent electron-withdrawing groups—is expected to significantly modulate the electronic landscape of the biphenyl core. This guide will explore these effects through a combination of theoretical modeling and detailed experimental protocols.

Synthesis of this compound

The synthesis of unsymmetrical biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a versatile and high-yielding route that is tolerant of a wide range of functional groups.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The logical synthetic route to this compound involves the coupling of 3-cyanophenylboronic acid with 4-bromobenzaldehyde.

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 4'-Formyl-biphenyl-3-carbonitrile via Suzuki-Miyaura Coupling

I. Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif, forming the core of numerous pharmaceuticals, agrochemicals, and advanced functional materials like liquid crystals.[1][2] Its rigid, well-defined geometry allows it to serve as a versatile scaffold for positioning functional groups in precise spatial orientations, which is critical for molecular recognition and biological activity. 4'-Formyl-biphenyl-3-carbonitrile, in particular, is a valuable bifunctional building block. The formyl (-CHO) and cyano (-CN) groups provide reactive handles for a wide range of subsequent chemical transformations, making it a key intermediate in the synthesis of more complex molecular architectures for drug discovery and materials science.